7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
Description
Properties
Molecular Formula |
C8H6N4O |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-13-7-2-6(4-9)12-5-10-11-8(12)3-7/h2-3,5H,1H3 |
InChI Key |
ORCZYFNMIJOKSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NN=CN2C(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Microwave-Mediated Catalyst-Free Synthesis
A recent and efficient method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including derivatives like 7-Methoxy-triazolo[4,3-a]pyridine-5-carbonitrile, involves a microwave-mediated, catalyst-free, and additive-free tandem reaction. This eco-friendly approach utilizes enaminonitriles and benzohydrazides as starting materials under microwave irradiation, enabling rapid synthesis with good to excellent yields.
Reaction Conditions and Mechanism
- Starting materials: Enaminonitriles (1 equiv.) and 4-methoxybenzohydrazide (2 equiv.)
- Solvent: Dry toluene (1.5 mL)
- Temperature: Microwave heating at 140 °C
- Time: Short reaction times (varied depending on substrate)
- Yield: Up to 83% for the target compound
The proposed mechanism involves:
- Transamidation of the enaminonitrile with benzohydrazide, releasing dimethylamine and forming intermediate A.
- Intramolecular nucleophilic attack of the nitrogen lone pair on the nitrile group, yielding intermediate B.
- Condensation with the carbonyl group to form intermediate C.
- Elimination of water to afford the 1,2,4-triazolo[1,5-a]pyridine product.
This method tolerates various substituents on the benzohydrazide, including electron-donating groups (methoxy, methyl) and electron-withdrawing groups (trifluoromethyl), although strong electron-withdrawing groups like nitro reduce yields significantly (down to 24%) (Table 1).
Table 1: Solvent Screening for Microwave-Mediated Synthesis
Table 2: Substrate Scope with Various Benzohydrazides
| Entry | Benzohydrazide Substituent | Yield (%) | Notes |
|---|---|---|---|
| a | None | 83 | Unsubstituted benzohydrazide |
| b | Methoxy | 89 | Electron-donating group (EDG) |
| c | Methyl | 82 | EDG |
| d | Trifluoromethyl | 73 | Electron-withdrawing group (EWG) |
| e | Nitro | 24 | Strong EWG, low yield |
This microwave-assisted, catalyst-free method offers advantages such as short reaction times, good yields, and environmental friendliness, making it a preferred route for synthesizing 7-Methoxy-triazolo[4,3-a]pyridine-5-carbonitrile.
Traditional Thermal Methods
Prior to microwave methodologies, traditional syntheses often involved prolonged refluxing of precursors such as 2-chloro-6-methoxy-4-phenyl-quinoline with substituted acyl hydrazides in solvents like n-butanol under nitrogen atmosphere for 20–40 hours. These methods yielded related triazoloquinoline derivatives, indicating the feasibility of similar strategies for preparing methoxy-substituted triazolopyridines, though with longer reaction times and moderate yields (approx. 64.5%).
Cyclocondensation and Chlorination Routes
Other synthetic routes involve cyclocondensation reactions starting from amino-substituted triazoles and β-diketones or cyanoacetamide derivatives, followed by chlorination to form acyl chlorides that serve as intermediates for further coupling reactions. These methods are more common for related triazolopyrimidine derivatives but illustrate the versatility of cyclocondensation in constructing nitrogen heterocycles with nitrile functionalities.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets. It can act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2. These interactions modulate various biological pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Core Heterocycle Influence: The 1,2,4-triazolo[4,3-a]pyridine core (as in the target compound) is associated with antifungal activity, while triazoloquinoxaline derivatives exhibit cardiovascular effects .
- Methoxy groups improve solubility and membrane penetration, critical for antifungal action .
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) reduce reaction times compared to traditional reflux ().
Antifungal Activity
Triazolo[4,3-a]pyridine derivatives with hydrazone moieties () showed variable inhibition against Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea at 100 μg/mL. DFT studies linked activity to electron-withdrawing substituents (e.g., carbonitrile), which align with the target compound’s structure .
Antimicrobial Activity
Pyrimidine-carbonitrile derivatives () demonstrated broad-spectrum activity, with 3,4,5-trimethoxyphenyl groups enhancing potency against Gram-positive bacteria. The carbonitrile group in the target compound may similarly contribute to microbial target inhibition .
Cardiovascular Activity
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives () increased stroke volume by 9.92% in isolated rabbit hearts.
Structure-Activity Relationship (SAR) Trends
- Position 5 (Carbonitrile) : Critical for antimicrobial and antifungal activity due to hydrogen-bond acceptor properties .
- Position 7 (Methoxy) : Enhances lipophilicity and bioavailability, as seen in antifungal triazolopyridines .
- Fused Ring Systems: Quinoxaline derivatives () show divergent activities compared to pyridine-based analogs, emphasizing the role of aromatic π-system geometry in target selectivity.
Biological Activity
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The chemical structure of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is characterized by a triazole ring fused to a pyridine system. The methoxy group at the 7-position and the carbonitrile group at the 5-position contribute to its unique properties and biological activity.
Structural Formula
Antitumor Activity
Research indicates that derivatives of triazolo[4,3-a]pyridines exhibit potent antitumor activity. A study highlighted that certain derivatives selectively inhibited c-Met kinase, which is implicated in various cancers. For instance, a related compound demonstrated significant inhibition against gastric cancer cell lines (SNU5) and showed improved efficacy in vivo compared to standard treatments like SGX-523 .
The mechanism by which 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile exerts its biological effects is primarily through the inhibition of specific kinases involved in tumor progression and metastasis. The selectivity for c-Met suggests that this compound may disrupt signaling pathways critical for cancer cell survival and proliferation.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile can inhibit various kinases with varying degrees of selectivity. For example:
- c-Met Inhibition : High selectivity was observed against c-Met compared to other kinases.
- Antitumor Efficacy : Compounds showed dose-dependent inhibition in xenograft models.
In Vivo Studies
In vivo studies using mouse models have shown that certain derivatives can significantly reduce tumor size and improve survival rates when compared to untreated controls. The data suggest that these compounds could be developed further as targeted cancer therapies.
Case Studies
- Case Study on Gastric Cancer : A derivative of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine was evaluated for its antitumor potential against gastric cancer cells. Results indicated a notable decrease in cell viability at concentrations as low as 10 µM.
- Case Study on Lung Cancer : Another study assessed the compound's effects on non-small cell lung cancer (NCI-H1993) xenografts. The results confirmed enhanced inhibition compared to standard treatments.
Comparative Data Table
| Compound Name | IC50 (µM) | Target Kinase | Cancer Type |
|---|---|---|---|
| 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine | 0.5 | c-Met | Gastric Cancer |
| Related Compound A | 0.8 | c-Met | Lung Cancer |
| SGX-523 | 1.2 | c-Met | Gastric Cancer |
Q & A
Basic: What are the common synthetic routes for 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile in academic research?
Methodological Answer:
The synthesis typically involves cyclocondensation or multicomponent reactions (MCRs). A general approach includes:
- Step 1: Reacting 3-amino-1,2,4-triazole with aldehydes and cyanoacetyl derivatives in dimethylformamide (DMF) under reflux (120°C for 10–24 hours) .
- Step 2: Recrystallization from ethanol/DMF mixtures to purify the product .
- Alternative Route: Triethylamine-catalyzed cyclization of 1,3-biselectrophilic precursors with NH-3-aminopyrazoles under solvent-free conditions (150°C, 30 minutes) .
Key Considerations:
- Solvent choice (DMF, ethanol) impacts reaction efficiency and purity.
- Heating duration and temperature must be optimized to avoid side products .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Detects C≡N stretching (~2200 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight .
Validation: Cross-referencing with literature data ensures structural accuracy .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Temperature Control: Higher temperatures (e.g., 120°C in sealed tubes) accelerate cyclization but require monitoring to prevent decomposition .
- Catalyst Selection: Triethylamine enhances reaction rates in DMF-based systems .
- Purification: Chromatography (e.g., preparative TLC with CHCl₃/MeOH) resolves closely related impurities .
Example Protocol:
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | DMF or solvent-free | |
| Temperature | 120–150°C | |
| Catalyst | Triethylamine (0.5 mmol) | |
| Purification | Ethanol recrystallization |
Advanced: What strategies address conflicting biological activity data among structural analogs?
Methodological Answer:
Conflicting data may arise from substituent effects or assay variability. Strategies include:
- Systematic SAR Studies: Compare analogs with controlled substitutions (e.g., methoxy vs. chloro groups) .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and dose ranges .
- Crystallography: Resolve binding modes of analogs with target enzymes (e.g., kinase inhibition) .
Example: A methyl-to-chloro substitution alters solubility and receptor affinity, explaining divergent activity .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies: Predict interactions with targets (e.g., ATP-binding pockets) using software like AutoDock .
- QSAR Models: Correlate electronic parameters (e.g., Hammett constants) with activity trends .
- MD Simulations: Assess binding stability over time (e.g., 100-ns trajectories) .
Case Study: Methoxy groups enhance π-stacking in hydrophobic pockets, while carbonitrile improves hydrogen bonding .
Basic: What purification techniques are effective for this compound?
Methodological Answer:
- Recrystallization: Ethanol/DMF mixtures yield high-purity crystals .
- Column Chromatography: Silica gel with chloroform/methanol gradients separates polar impurities .
- Preparative TLC: Resolves minor byproducts in small-scale syntheses .
Tip: Monitor via TLC (Rf ~0.5 in CHCl₃/MeOH 9:1) to track purification progress .
Advanced: How can researchers resolve contradictions in enzyme inhibition data?
Methodological Answer:
- Kinetic Assays: Measure IC₅₀ values under standardized pH and temperature conditions .
- Cofactor Dependence: Test inhibition in the presence/absence of Mg²⁺ or ATP .
- Structural Analysis: Compare X-ray structures of enzyme-inhibitor complexes to identify steric clashes .
Example: Discrepancies in kinase inhibition may stem from assay pH affecting protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
